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molecular formula C9H17NO2 B8590958 3-[(Oxiran-2-yl)methyl]-2-(propan-2-yl)-1,3-oxazolidine CAS No. 59038-22-1

3-[(Oxiran-2-yl)methyl]-2-(propan-2-yl)-1,3-oxazolidine

Cat. No. B8590958
M. Wt: 171.24 g/mol
InChI Key: TWUJAWSCHBZJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002637

Procedure details

3-(3-Chloro-2-hydroxypropyl)-2-isopropyl-1,3-oxazolidine (621 g., 3.0 mole) is charged into a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer and a dropping funnel. The flask is cooled to 0°-5° C. and 628 g. (2.91 moles) of sodium methoxide (25% solution in methanol) is added dropwise over a period of 31/2 hours, the clear solution becoming cloudy upon addition of the first several drops. Stirring is continued for an additional two hours after addition is completed. The solution is allowed to warm to room temperature and the sodium chloride is filtered off. The filtrate is concentrated on an evaporating rotary at 40° C/20 mm. Hg and the residue is refiltered to remove the remaining sodium chloride. The solution is then stripped at 40° C/20 mm. Hg until solvent is no longer removed. The resulting pale yellow liquid weighing 520 g. (98% yield) is wiping-film distilled at 100° C/0.5 mm. Hg to produce 368 g. (71% yield) of 3-(glycidyl)-2-isopropyl-1,3-oxazolidine in the form of a colorless mobile liquid.
Name
3-(3-Chloro-2-hydroxypropyl)-2-isopropyl-1,3-oxazolidine
Quantity
621 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.91 mol
Type
reactant
Reaction Step Two
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:13])[CH2:4][N:5]1[CH2:9][CH2:8][O:7][CH:6]1[CH:10]([CH3:12])[CH3:11].C[O-].[Na+]>>[CH2:4]([N:5]1[CH2:9][CH2:8][O:7][CH:6]1[CH:10]([CH3:12])[CH3:11])[CH:3]1[O:13][CH2:2]1 |f:1.2|

Inputs

Step One
Name
3-(3-Chloro-2-hydroxypropyl)-2-isopropyl-1,3-oxazolidine
Quantity
621 g
Type
reactant
Smiles
ClCC(CN1C(OCC1)C(C)C)O
Step Two
Name
sodium methoxide
Quantity
2.91 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
upon addition of the first several drops
ADDITION
Type
ADDITION
Details
after addition
FILTRATION
Type
FILTRATION
Details
the sodium chloride is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on an evaporating rotary at 40° C/20 mm. Hg
CUSTOM
Type
CUSTOM
Details
to remove the remaining sodium chloride
CUSTOM
Type
CUSTOM
Details
is then stripped at 40° C
CUSTOM
Type
CUSTOM
Details
no longer removed
DISTILLATION
Type
DISTILLATION
Details
(98% yield) is wiping-film distilled at 100° C/0.5 mm. Hg
CUSTOM
Type
CUSTOM
Details
to produce 368 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1CO1)N1C(OCC1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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